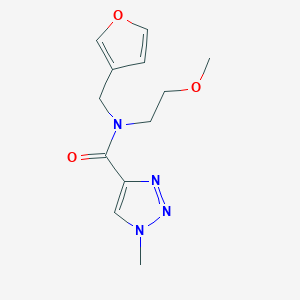

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety. The carboxamide is further functionalized with two distinct substituents: a furan-3-ylmethyl group (providing aromatic heterocyclic character) and a 2-methoxyethyl chain (contributing ether-based polarity).

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-15-8-11(13-14-15)12(17)16(4-6-18-2)7-10-3-5-19-9-10/h3,5,8-9H,4,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIINDMXGXIWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction, where a furan-containing reagent reacts with the triazole intermediate.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be added via an alkylation reaction, where an appropriate alkylating agent reacts with the triazole-furan intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products

Oxidation: Furanones or other oxygenated derivatives.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole derivatives, including N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, in cancer therapy. These compounds exhibit promising anticancer properties through various mechanisms:

- Mechanism of Action : Triazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. Their structure allows for interactions with biological targets involved in cancer progression.

Antimicrobial Properties

The compound has shown significant antimicrobial activity against various pathogens. A study on related triazole compounds demonstrated that modifications at the triazole nucleus can enhance antibacterial efficacy:

- Case Study : A series of 4-substituted 1,2,3-triazoles were synthesized and tested for antibacterial activity. Compounds with specific substitutions exhibited minimal inhibitory concentrations (MICs) as low as 12.5 µg/mL against Enterococcus faecalis .

Fungicides

Triazole derivatives are well-known for their fungicidal properties. The incorporation of furan and methoxyethyl groups may enhance the bioactivity of these compounds against fungal pathogens affecting crops.

Pesticide Development

The structural characteristics of this compound suggest potential utility in developing new pesticides that target specific pests while minimizing environmental impact.

Corrosion Inhibition

Recent research indicates that 1,2,3-triazoles can serve as effective corrosion inhibitors for metals in aggressive environments. The compound's ability to form stable complexes with metal ions enhances its effectiveness:

- Performance Metrics : The inhibition efficiency (IE) of triazole compounds is evaluated using electrochemical impedance spectroscopy (EIS), showing promising results in protecting metals like steel and copper from corrosion .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of the triazole ring while enabling further functionalization:

Synthesis Overview

The synthesis process includes:

- Preparation of azides and alkynes.

- Reaction under copper catalysis to form the triazole structure.

- Subsequent modifications to introduce the furan and methoxyethyl groups.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The furan and methoxyethyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

The compound belongs to the 1,2,3-triazole carboxamide family, which is structurally distinct from 1,2,4-triazole derivatives (e.g., the pyridazine-triazole hybrid in ). The 1,2,3-triazole’s rigid planar structure facilitates hydrogen bonding and π-π interactions, critical for binding to biological targets. Comparatively, 1,2,4-triazoles (as in ) exhibit different electronic distributions, which may alter reactivity or stability .

Key Substituent Comparisons :

Physicochemical Properties

- Solubility : The 2-methoxyethyl group likely improves water solubility compared to purely aromatic substituents (e.g., aryl groups in ). This contrasts with ionic liquids in (e.g., MEMPBF4), where methoxyethyl groups enhance ionic conductivity.

- Crystallinity : Triazole derivatives often form stable crystals (e.g., ’s patented crystalline form), suggesting the target compound may also crystallize readily, aiding purification and formulation .

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, commonly referred to as FMME-Tri-DAPM, is a synthetic compound belonging to the class of 1,2,3-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and potential neuroprotective effects. This article aims to explore the biological activity of FMME-Tri-DAPM through research findings, case studies, and comparative analyses.

The molecular formula of FMME-Tri-DAPM is with a molecular weight of 264.28 g/mol. The structure includes a triazole ring which is known for its ability to interact with various biological targets.

The biological activity of FMME-Tri-DAPM is primarily attributed to its interaction with specific molecular targets. The triazole ring can inhibit enzymes or modulate receptor activities, while the furan and methoxyethyl groups enhance binding affinity and selectivity. The exact mechanisms are context-dependent but often involve:

- Inhibition of cell proliferation : By inducing apoptosis in cancer cells.

- Antimicrobial activity : Through disruption of microbial cell functions.

- Neuroprotective effects : Potential modulation of neuroinflammatory pathways.

Anticancer Activity

FMME-Tri-DAPM has shown promising anticancer properties in various studies:

- Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines such as HCT116 and MDA-MB-231 with IC50 values ranging from 0.43 µM to 5.04 µM. Notably, it exhibited higher potency compared to standard chemotherapeutics like doxorubicin .

- Mechanism : The compound was found to induce apoptosis by increasing reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential, leading to cytochrome c release into the cytoplasm and subsequent activation of caspases .

Antimicrobial Activity

FMME-Tri-DAPM also exhibits antimicrobial properties:

- Case Study 2 : In a series of antimicrobial assays, the compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Research has suggested potential neuroprotective effects:

- Findings : Preliminary studies indicate that FMME-Tri-DAPM may modulate neuroinflammatory responses, which could be beneficial in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of FMME-Tri-DAPM, it is essential to compare it with related compounds:

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| FMME-Tri-DAPM | C12H16N4O3 | 0.43 - 5.04 | Anticancer |

| Compound A | C12H15N5O3 | 0.30 | Antimicrobial |

| Compound B | C11H14N4O3 | 0.50 | Neuroprotective |

FMME-Tri-DAPM stands out due to its combination of functional groups which may confer distinct properties compared to other triazole derivatives.

Q & A

Q. What are the established synthetic routes for N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The compound can be synthesized via reductive amination, a method demonstrated for structurally analogous triazole derivatives. For example, furan-3-carbaldehyde can undergo reductive amination with a secondary amine (e.g., N-(2-methoxyethyl)amine) using sodium cyanoborohydride or similar reducing agents. Subsequent cyclization with methyl isocyanate or a triazole-forming reagent (e.g., copper-catalyzed azide-alkyne cycloaddition) yields the target compound. Purification typically involves flash column chromatography with gradients of dichloromethane/methanol/ammonium hydroxide (e.g., 92:7:1) to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR Spectroscopy : Essential for confirming the structure, particularly the furan methylene protons (δ ~4.5–5.0 ppm) and triazole methyl group (δ ~3.8–4.0 ppm). Methoxyethyl substituents exhibit characteristic splitting patterns (e.g., δ ~3.3–3.5 ppm for OCH2CH2) .

- IR Spectroscopy : Validates carboxamide C=O stretches (~1650–1680 cm⁻¹) and triazole ring vibrations (~1450–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance dissolution without cytotoxicity .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the methoxyethyl or furan moieties to improve solubility .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion .

- Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for anisotropic displacement parameters and hydrogen bonding networks. Validate with R-factor convergence (<5%) and Fourier difference maps .

- Software : Process data with WinGX for structure solution and ORTEP for graphical representation of anisotropic ellipsoids .

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

- Substituent Variation : Systematically modify the furan (e.g., halogenation), methoxyethyl (e.g., ethoxyethyl), or triazole (e.g., substituent position) groups .

- Enzyme Assays : Test derivatives against target enzymes (e.g., kinases, cytochrome P450) using fluorescence-based or radiometric assays. Normalize activity to solubility-adjusted concentrations .

Q. What computational strategies predict binding modes to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with triazole N-atoms). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities and prioritize derivatives for synthesis .

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Purity Verification : Confirm compound integrity via HPLC (≥95% purity) and LC-MS to rule out degradation .

- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across multiple cell lines or enzyme batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.